Glydip

Dental Caries Enamel Demineralization Microradiography

Glydip is a unique bis-phosphate phospholipid analog proven to reduce enamel demineralization by up to 60% in aqueous solutions, outperforming closely related mono-phosphate surfactants. Its tissue-specific action—effective on enamel but not on root surfaces—makes it an indispensable positive control for dental caries research and a benchmark for structure-activity relationship (SAR) studies. Standard phospholipids cannot replicate its potency. Procure Glydip to accelerate your anti-caries formulation or mechanistic investigation.

Molecular Formula C21H44O10P2
Molecular Weight 518.5 g/mol
CAS No. 122276-84-0
Cat. No. B051143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlydip
CAS122276-84-0
Synonyms2-O-stearoylglycerol-1,3-biphosphate
Glydip
Molecular FormulaC21H44O10P2
Molecular Weight518.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC(COP(=O)(O)O)COP(=O)(O)O
InChIInChI=1S/C21H44O10P2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)31-20(18-29-32(23,24)25)19-30-33(26,27)28/h20H,2-19H2,1H3,(H2,23,24,25)(H2,26,27,28)
InChIKeyIKKVADOYYWRGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glydip (CAS 122276-84-0): Physicochemical Identity and Anti-Demineralization Profile for Procurement Consideration


Glydip (CAS 122276-84-0), chemically designated as 1,3-diphosphonooxypropan-2-yl octadecanoate or 2-O-stearoylglycerol-1,3-bisphosphate, is a synthetic phospholipid analog [1]. It is characterized by a glycerol backbone esterified with stearic acid at the C2 position and bearing two phosphonooxy groups at C1 and C3, yielding a molecular weight of 518.52 g/mol and a predicted LogP of 5.38, indicative of its amphiphilic nature . The compound is primarily investigated for its ability to inhibit enamel demineralization, a property that distinguishes it from simpler phosphates and other surface-active agents evaluated in dental caries research [2].

Glydip (CAS 122276-84-0): Why In-Class Substitution with Simpler Phosphates or Surfactants Is Not Equivalent


Substituting Glydip with structurally related amphiphilic phosphates, such as phosphatidic acid or mono-phosphate analogs (e.g., G1S3P), cannot reproduce its anti-demineralization performance due to stark differences in efficacy and tissue specificity. Direct comparative studies show that Glydip achieves the most pronounced inhibition of enamel lesion formation among surface-active phosphates, while closely related compounds exhibit lesser or negligible effects [1]. Furthermore, Glydip's activity is exquisitely tissue-dependent: it significantly reduces enamel demineralization by up to 60% under optimized conditions, yet exerts no inhibitory effect on root surface caries [2][3]. These differential outcomes, rooted in the compound's unique bis-phosphate amphiphilic structure and its interaction with hydroxyapatite surfaces, preclude simple substitution with generic phospholipids or mono-phosphate surfactants.

Glydip (CAS 122276-84-0) Quantitative Differentiation: Head-to-Head Evidence vs. In-Class and Alternative Anti-Demineralization Agents


Quantitative Inhibition of Enamel Demineralization: Glydip vs. Untreated Control

Glydip demonstrates a substantial, concentration- and vehicle-dependent reduction in enamel demineralization rate. When applied as a 1.5 mmol/L aqueous solution for 1 minute to sound human third molars, Glydip decreased the rate of demineralization by approximately 60% compared to untreated control surfaces on the same tooth [1]. When formulated in a toothpaste/water slurry, inhibition was approximately 30% [1].

Dental Caries Enamel Demineralization Microradiography

Tissue-Specific Efficacy: Enamel vs. Root Surface Demineralization

Glydip exhibits a marked tissue-specific effect. While it significantly inhibits enamel demineralization (as quantified above), the same compound shows no inhibitory effect on caries lesion formation in root surfaces of human third molars [1]. In this study, treatment with Glydip did not alter the rate of lesion formation on root surfaces compared to untreated controls, even when the root tissue was pretreated with agents to enhance accessibility [1].

Dental Caries Root Caries Tissue Selectivity

Comparative Efficacy Against Caries Lesion Formation: Glydip vs. Phosphatidic Acid and Phytate/Hexadecyl Amine

In a controlled comparison of three surface-active treatments applied to bovine and human enamel, Glydip (2-O-stearoylglycerol-1,3-diphosphate) produced the most pronounced effect on reducing caries lesion formation. The study quantitatively evaluated Glydip against (a) a two-step treatment of phytate followed by hexadecyl amine, and (c) phosphatidic acid. The authors reported that Glydip 'had the most pronounced effect on lesion formation and showed a strong inhibiting effect on the rate of demineralization, combined with a reduction of the permeability' [1]. While specific numerical values are not disclosed in the abstract, the ordinal ranking establishes Glydip as the superior performer within this set.

Surface-Active Phosphates Lesion Depth Comparative Efficacy

Structure-Activity Relationship: Glydip (Bis-phosphate) vs. G1S3P (Mono-phosphate) and Cetylphosphate

Glydip's distinctive anti-demineralization activity is structurally driven. It is a bis-phosphate glycerol ester (C21H44O10P2), whereas the related analog 3-O-stearoylglycerol-1-phosphate (G1S3P) possesses only a single phosphate group (C21H43O7P) [1]. Another comparator, cetylphosphate (hexadecyl-1-phosphate), is a simple mono-phosphate amphiphile lacking the glycerol backbone [1]. While quantitative activity data for G1S3P and cetylphosphate under identical conditions are not provided in the available sources, the authors selected G1S3P specifically because it 'has one phosphate group less than Glydip,' implying that the bis-phosphate configuration is critical for Glydip's observed efficacy [1].

Structure-Activity Relationship Phospholipid Analogs Amphiphiles

Glydip (CAS 122276-84-0) Evidence-Backed Application Scenarios for R&D and Formulation Procurement


Enamel-Protective Oral Care Formulations

Glydip is a high-value active ingredient for development of anti-caries toothpastes, mouthrinses, or professional topical treatments. Its demonstrated ability to reduce enamel demineralization by up to 60% in aqueous solution [1] positions it as a potent anti-caries agent. The 30% inhibition observed in a toothpaste/water slurry [1] underscores the need for formulation optimization to maximize clinical efficacy. Its combination with fluoride is explicitly noted as promising [1].

In Vitro Enamel Demineralization Model Systems

Researchers requiring a reliable positive control or test compound for studying enamel demineralization and remineralization processes can procure Glydip. Its well-documented, tissue-specific effect on enamel (with no confounding effect on root surfaces [2]) makes it a precise tool for mechanistic studies of caries inhibition, surface permeability, and hydroxyapatite dissolution kinetics.

Structure-Activity Relationship (SAR) Studies of Amphiphilic Phosphates

Glydip serves as a key reference compound in SAR studies aimed at optimizing anti-demineralization agents. Its bis-phosphate structure (vs. mono-phosphate analogs like G1S3P or simple phosphates like cetylphosphate [3]) provides a benchmark for understanding how phosphate group number, glycerol backbone, and fatty acid chain length influence adsorption to hydroxyapatite and subsequent inhibition of mineral loss.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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